molecular formula C15H12N2O3 B2561220 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 522634-90-8

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2561220
CAS No.: 522634-90-8
M. Wt: 268.272
InChI Key: LJWPCPOOPCKESJ-UHFFFAOYSA-N
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Description

2-Cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic chemical compound featuring a prop-2-enamide backbone substituted with a cyano group, a furan-2-yl ring, and a 2-methoxyphenyl group. This molecular architecture, particularly the α,β-unsaturated carbonyl system conjugated with an electron-withdrawing nitrile group, is of significant interest in medicinal chemistry for the design of covalent inhibitors . The cyano (nitrile) group is a widely employed warhead in drug discovery that can form reversible covalent interactions with nucleophilic cysteine residues in enzyme active sites, as demonstrated by its successful use in FDA-approved drugs like nirmatrelvir (Paxlovid) and numerous investigational compounds targeting viral proteases and other enzymes . The furan heterocycle is a privileged scaffold in pharmaceuticals and bioactive molecules, found in compounds with documented antimicrobial and chemopreventive properties . For instance, related furan-2-yl propenone derivatives have shown potent chemopreventive effects by modulating detoxifying enzymes and inhibiting carcinogen-induced genotoxicity . Furthermore, structural analogs of this compound have been explored for their antimicrobial activity against pathogens such as Candida albicans , Escherichia coli , and Staphylococcus aureus . This product is intended for research applications such as the synthesis of novel bioactive molecules, investigation of structure-activity relationships (SAR), and development of potential enzyme inhibitors. It is supplied as a high-purity material for laboratory use. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-14-7-3-2-6-13(14)17-15(18)11(10-16)9-12-5-4-8-20-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWPCPOOPCKESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the reaction of 2-furylacetonitrile with 2-methoxybenzaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through a Knoevenagel condensation, followed by an amide formation step. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include amine derivatives, substituted furans, and various functionalized aromatic compounds.

Scientific Research Applications

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The furan ring and methoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (IUPAC) Substituent on Aromatic Ring Amide Group Melting Point (°C) Yield (%) Source
Target Compound: 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide Furan-2-yl 2-Methoxyphenyl Not reported Not reported N/A
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-Methoxyphenyl 4-Sulfamoylphenyl 292 90
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-Chlorophenyl 4-Sulfamoylphenyl 286 63
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide 2-Methyl-4-nitrophenyl (furan substituent) 3-Ethoxyphenyl Not reported Not reported
AGK2: (2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(quinolin-5-yl)prop-2-enamide 2,5-Dichlorophenyl (furan substituent) Quinolin-5-yl Not reported Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -NO₂, -CN) increase melting points due to stronger intermolecular interactions (e.g., 5b and 5c with sulfamoyl groups exhibit >280°C melting points) .
  • Methoxy vs.

Key Insights :

  • The furan-2-yl group is critical for π-stacking in protein binding (e.g., AGK2’s interaction with SIRT2) .
  • Methoxy substituents (as in the target compound) may enhance metabolic stability compared to nitro or chloro groups, which are prone to reduction or hydrolysis.

Biological Activity

2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a cyano group, a furan ring, and a methoxyphenyl group, shows promise in various areas of biomedical research.

The molecular formula of this compound is C15H12N2O3C_{15}H_{12}N_2O_3, with a molecular weight of 272.26 g/mol. Its structure allows for diverse chemical reactions, which can be leveraged in biological applications.

PropertyValue
Molecular FormulaC₁₅H₁₂N₂O₃
Molecular Weight272.26 g/mol
IUPAC NameThis compound
CAS Number522634-90-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The furan and methoxyphenyl groups enhance the compound's binding affinity and selectivity.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, affecting cell signaling pathways.
  • Induction of Apoptosis : There is potential for inducing programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it demonstrated cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells at micromolar concentrations.
    • The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects :
    • Research into its neuroprotective properties suggests it could mitigate oxidative stress in neuronal cells, which is crucial for conditions such as Alzheimer's disease.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of furan-based compounds for their anticancer efficacy. Results indicated that modifications to the furan ring significantly influenced cytotoxicity profiles against various cancer cell lines .
  • Neuroprotective Research :
    • A dissertation highlighted the neuroprotective effects of similar compounds, demonstrating their ability to reduce neuronal cell death induced by oxidative stress .

Q & A

Q. What are the recommended synthetic routes for preparing 2-cyano-3-(furan-2-yl)-N-(2-methoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

The synthesis of structurally similar enamide derivatives typically involves condensation reactions between cyanoacetamide intermediates and substituted aldehydes or furan-based precursors. For example:

  • Substitution and condensation steps : A nitrobenzene derivative undergoes substitution with a methoxy-containing aryl amine under alkaline conditions, followed by condensation with cyanoacetic acid using a condensing agent like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Optimization : Reaction yields can be improved by controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., piperidine for Knoevenagel condensation). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

TechniqueApplicationExample Parameters
NMR Confirm molecular connectivity1H^1H NMR (DMSO-d6, 400 MHz): δ 8.2 (s, 1H, NH), 7.6–6.8 (m, aromatic and furan protons) .
Mass Spectrometry Verify molecular weightESI-MS: [M+H]+ calculated for C₁₅H₁₃N₂O₃: 269.09, observed: 269.1 .
X-ray Crystallography Resolve 3D structureSingle-crystal diffraction (Mo-Kα radiation, 153 K) with SHELX software for refinement (R-factor < 0.05) .

Q. What safety protocols should be followed when handling this compound?

  • Hazard mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood.
  • Storage : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals to assess reactivity:

  • HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ΔE ≈ 3.5 eV for similar enamide derivatives) .
  • Solvent effects : Include PCM (Polarizable Continuum Model) to simulate dielectric environments. Software like Gaussian or ORCA is recommended .

Q. How can crystallographic data resolve structural ambiguities, and what validation metrics ensure reliability?

  • Data collection : High-resolution (< 1.0 Å) X-ray data minimizes thermal motion artifacts.
  • Validation : Use checkCIF/PLATON to flag ADPs (anisotropic displacement parameters) and R-factor discrepancies. SHELXL refinement ensures geometric accuracy (e.g., bond angles within 2σ of expected values) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify intermediates.
  • DFT transition-state analysis : Identify energy barriers for cyano-group participation. For example, furan’s electron-rich π-system may stabilize carbocation intermediates .

Q. How should researchers address contradictions in synthetic yield data across studies?

  • Controlled replication : Standardize solvents, catalysts, and temperature.
  • Statistical analysis : Apply ANOVA to compare yields under varied conditions (e.g., 72% vs. 58% yield with/without microwave assistance) .

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